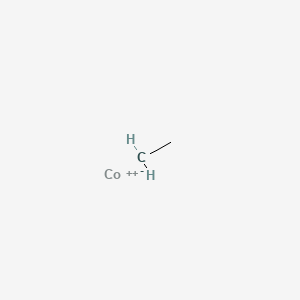
Cobalt(2+);ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);ethane, also known as cobalt ethane complex, is a coordination compound where cobalt is in the +2 oxidation state. This compound is of significant interest due to its potential applications in catalysis and material science. The interaction between cobalt and ethane can lead to various chemical transformations, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);ethane typically involves the reaction of cobalt salts with ethane under controlled conditions. One common method is the dehydrogenation of ethane in the presence of a cobalt catalyst. This process can be carried out in a high-temperature reactor where ethane is passed over a cobalt-based catalyst, leading to the formation of the cobalt ethane complex .
Industrial Production Methods
Industrial production of this compound often involves the use of cobalt catalysts supported on various substrates such as zeolites or metal-organic frameworks. These catalysts are prepared by impregnating the support material with cobalt salts, followed by calcination to achieve the desired catalytic properties . The ethane dehydrogenation process is then carried out in large-scale reactors to produce the cobalt ethane complex efficiently.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);ethane undergoes several types of chemical reactions, including:
Oxidation: Ethane can be oxidized in the presence of cobalt catalysts to form ethylene and other oxidation products.
Substitution: Ligands in the cobalt ethane complex can be substituted with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ethylene, metallic cobalt, and substituted cobalt complexes. These products have significant industrial applications, particularly in the production of polymers and other chemicals .
Scientific Research Applications
Cobalt(2+);ethane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which cobalt(2+);ethane exerts its effects involves the activation of ethane through coordination with the cobalt center. This activation facilitates various chemical transformations, such as dehydrogenation and oxidation. The molecular targets include the C-H bonds in ethane, which are weakened upon coordination with cobalt, making them more susceptible to chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cobalt-based catalysts and ethane complexes with different metal centers, such as nickel and iron .
Uniqueness
Cobalt(2+);ethane is unique due to its high catalytic activity and stability under reaction conditions. Compared to nickel and iron complexes, cobalt complexes often exhibit superior performance in ethane dehydrogenation reactions, making them more suitable for industrial applications .
Properties
CAS No. |
150293-07-5 |
|---|---|
Molecular Formula |
C2H5Co+ |
Molecular Weight |
87.99 g/mol |
IUPAC Name |
cobalt(2+);ethane |
InChI |
InChI=1S/C2H5.Co/c1-2;/h1H2,2H3;/q-1;+2 |
InChI Key |
GRQYGVGKLMLUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















